N-[4-(dimethylamino)phenyl]-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide
Description
N-[4-(Dimethylamino)phenyl]-2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-triene-6-sulfonamide is a tricyclic sulfonamide derivative characterized by a fused azatricyclo core and a dimethylaminophenyl substituent.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-21(2)16-7-5-15(6-8-16)20-26(24,25)17-10-13-4-3-9-22-18(23)12-14(11-17)19(13)22/h5-8,10-11,20H,3-4,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOVNEJTSUJIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(dimethylamino)phenyl]-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex tricyclic structure with a sulfonamide functional group and a dimethylamino substituent. Its molecular formula is , and it has a molecular weight of approximately 350.45 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling and proliferation. This inhibition could have implications for treating various B-cell malignancies and autoimmune disorders .
Antimicrobial Activity
Recent research has evaluated the antimicrobial properties of this compound against several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Bacillus subtilis | 20 | 8 µg/mL |
These results indicate that the compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Studies
- Case Study on Anticancer Activity : A study conducted on the effects of the compound on B-cell lymphoma cell lines showed a dose-dependent reduction in cell viability, suggesting potential anticancer properties. The compound induced apoptosis in these cells through the activation of caspase pathways .
- Case Study on Autoimmune Disorders : In an animal model of lupus, administration of this compound resulted in decreased autoantibody production and improved clinical symptoms, indicating its potential as a therapeutic agent for autoimmune diseases .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The azatricyclo[6.3.1.0⁴,¹²]dodeca-triene sulfonamide scaffold is shared among several derivatives, with variations in substituents significantly influencing their properties. Key analogs include:
Key Observations :
- Substituent Effects: The dimethylaminophenyl group in the target compound is electron-donating, enhancing solubility in polar solvents compared to halogenated analogs (e.g., 4-chloro or 4-bromo derivatives) . This substituent may also influence binding affinity in biological systems.
- Synthetic Accessibility : Analogs like and are commercially available for research, indicating that the target compound could be synthesized using similar sulfonamide coupling strategies .
Physicochemical and Pharmacological Comparisons
However, inferences can be drawn:
- Crystallinity : Rigid tricyclic cores (common to all analogs) likely promote crystalline structures, aiding in X-ray diffraction studies .
- Lipophilicity: The brominated derivative (logP estimated >3) is more lipophilic than the dimethylamino-substituted target compound (logP likely ~2–2.5), impacting membrane permeability.
Preparation Methods
Direct Cyclization-Sulfonylation
A one-pot approach combines cyclization and sulfonylation using POCl as a dual cyclizing and sulfonating agent. While this method reduces step count, yields are lower (52–58%) due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation at 120°C for 20 minutes accelerates the sulfonamide coupling step, improving yields to 78%. This method is advantageous for scale-up but requires specialized equipment.
Industrial-Scale Production Considerations
Patent-derived protocols highlight the importance of solvent selection and batch processing. Dichloromethane (DCM) is preferred for its low boiling point and compatibility with acid chlorides. For kilogram-scale batches:
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Tropic acid derivative coupling : 2.0 kg batches achieve 95% yield after recrystallization.
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Waste management : Aqueous layers are neutralized with NaOH to isolate byproducts.
Challenges and Mitigation Strategies
Q & A
Q. Table 1: Key Reaction Conditions for Sulfonamide Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (exothermic) | Prevents hydrolysis of sulfonyl chloride |
| Solvent | Dichloromethane | Enhances solubility of aromatic amines |
| Base | Triethylamine | Neutralizes HCl byproduct, drives reaction |
Q. Table 2: Common Data Contradictions and Solutions
| Contradiction Type | Example | Resolution Strategy |
|---|---|---|
| Biological IC50 | 10 µM vs. 50 µM in kinase X | Repeat assays with ATP concentration controls |
| Synthetic Yield | 60% vs. 85% | Verify solvent purity and drying |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
